4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline 4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 2548984-46-7
VCID: VC11833526
InChI: InChI=1S/C21H29N7O/c1-16-14-19(25-21(24-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-17-4-2-3-5-18(17)22-15-23-20/h14-15H,2-13H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCCC5
Molecular Formula: C21H29N7O
Molecular Weight: 395.5 g/mol

4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

CAS No.: 2548984-46-7

Cat. No.: VC11833526

Molecular Formula: C21H29N7O

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline - 2548984-46-7

Specification

CAS No. 2548984-46-7
Molecular Formula C21H29N7O
Molecular Weight 395.5 g/mol
IUPAC Name 4-[4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C21H29N7O/c1-16-14-19(25-21(24-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-17-4-2-3-5-18(17)22-15-23-20/h14-15H,2-13H2,1H3
Standard InChI Key ATRZOKYAIFBJMW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCCC5
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCCC5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrimidine core substituted with a morpholine group at the 2-position and a piperazine moiety at the 4-position. The piperazine is further linked to a tetrahydroquinazoline ring system, introducing conformational rigidity and enhancing binding interactions with biological targets .

Key Structural Components:

  • Pyrimidine ring: Serves as a central scaffold.

  • Morpholine (C₄H₉NO): A six-membered oxygen- and nitrogen-containing heterocycle.

  • Piperazine (C₄H₁₀N₂): A flexible diamine linker.

  • Tetrahydroquinazoline: A partially saturated bicyclic system with potential hydrogen-bonding sites.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₇O
Molecular Weight395.5 g/mol
Calculated LogP~2.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Topological Polar Surface Area78.9 Ų

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution and cross-coupling reactions:

  • Pyrimidine Functionalization:

    • 4,6-Dichloro-2-methylpyrimidine reacts with morpholine to introduce the morpholin-4-yl group at the 2-position .

    • Subsequent substitution with piperazine at the 4-position yields 4-(6-methyl-2-morpholinopyrimidin-4-yl)piperazine .

  • Tetrahydroquinazoline Coupling:

    • The piperazine intermediate is coupled to a tetrahydroquinazoline derivative via Buchwald-Hartwig amination or Ullmann-type reactions .

Example Reaction Conditions:

StepReagents/ConditionsYieldSource
1Morpholine, DCM, 30°C, 2.5h89.8%
2Piperazine, Cs₂CO₃, Pd(OAc)₂, BINAP, toluene75.2%

Challenges in Synthesis

  • Regioselectivity: Competing substitutions on the pyrimidine ring require careful control of stoichiometry.

  • Purification: High-polarity intermediates necessitate chromatographic techniques (e.g., silica gel, HPLC) .

Biological Activity and Mechanisms

Target Engagement

While direct data on this compound is limited, structural analogs exhibit activity against:

  • PI3K/mTOR pathway: Morpholine-containing inhibitors disrupt kinase activity by occupying the ATP-binding pocket .

  • Dihydrofolate reductase (DHFR): Tetrahydroquinazoline derivatives inhibit folate metabolism, relevant in cancer and infectious diseases .

Comparative IC₅₀ Values for Analogous Compounds:

Compound ClassTargetIC₅₀ (nM)Source
Pyrrolo[2,1-f] triazinesPI3Kα5.9
4-MorpholinopyrrolopyrimidinesmTOR0.6

In Vitro and In Vivo Profiles

  • Cellular assays: Analogous compounds show inhibition of AKT phosphorylation in cancer cell lines (e.g., SKOV-3) .

  • Xenograft models: Dose-dependent tumor growth suppression observed at 10–50 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator